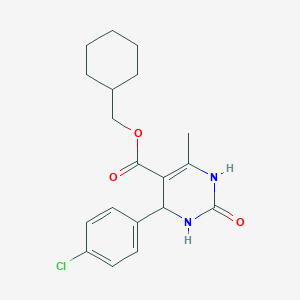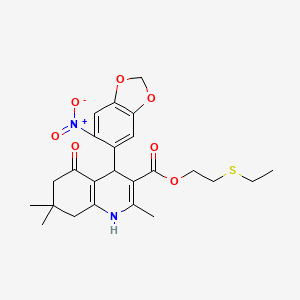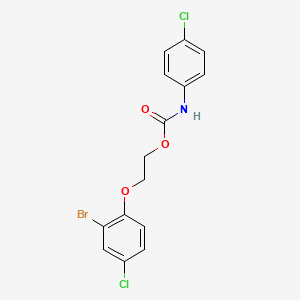![molecular formula C16H29N3O2 B5108414 (3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5108414.png)
(3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as drug development, neuroscience, and pharmacology.
作用機序
The exact mechanism of action of (3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol is not fully understood. However, it has been suggested that the compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist, leading to its antipsychotic and antidepressant effects. Additionally, this compound has been found to inhibit the reuptake of norepinephrine and serotonin, contributing to its analgesic properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to decrease the levels of dopamine and norepinephrine in the prefrontal cortex, while increasing the levels of serotonin in the same region. Additionally, the compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and neuronal survival.
実験室実験の利点と制限
One of the main advantages of using (3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol in lab experiments is its potency and specificity in modulating neurotransmitter systems. However, one of the limitations is its potential for toxicity at high doses, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of (3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol. One potential direction is the exploration of its potential use in the treatment of other mental disorders such as bipolar disorder and anxiety. Additionally, further research could focus on the development of more potent and selective derivatives of the compound. Finally, the investigation of the long-term effects of this compound on neuronal function and survival could provide insights into its potential use in neurodegenerative disorders such as Alzheimer's disease.
合成法
The synthesis of (3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol involves the reaction of 4-methyl-1-piperazinecarboxylic acid with (2E)-4-methyl-2-pentenoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with (R)-3-hydroxypiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product.
科学的研究の応用
(3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol has been extensively studied for its potential applications in drug development and pharmacology. It has been shown to exhibit potent antipsychotic and antidepressant effects in animal models, making it a promising candidate for the treatment of mental disorders such as schizophrenia and depression. Additionally, this compound has been found to have analgesic properties, indicating its potential use in pain management.
特性
IUPAC Name |
(E)-1-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]-4-methylpent-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-13(2)4-5-16(21)19-7-6-14(15(20)12-19)18-10-8-17(3)9-11-18/h4-5,13-15,20H,6-12H2,1-3H3/b5-4+/t14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNGYCAKHCSXNL-DPOFCPOHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC(=O)N1CCC(C(C1)O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/C(=O)N1CC[C@H]([C@@H](C1)O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5108345.png)
![2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5108346.png)
![1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5108353.png)
![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5108357.png)
![methyl 4-{[4-chloro-1-(2,4-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5108361.png)
![3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole](/img/structure/B5108369.png)
![11-methyl-4-(2-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5108370.png)

![4,5,10,11-tetraazatetracyclo[5.5.2.0~1,9~.0~3,7~]tetradeca-3,9-diene-6,12-dione](/img/structure/B5108395.png)

![4-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B5108421.png)
![N-[2-(2,6-dimethoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5108426.png)

